molecular formula C16H12FN3O2 B2993578 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 865249-72-5

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2993578
CAS No.: 865249-72-5
M. Wt: 297.289
InChI Key: NZNZRCNFBVHISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a 4-methylbenzamide moiety. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in medicinal chemistry .

Structural confirmation relies on spectroscopic techniques such as IR, $ ^1\text{H-NMR} $, $ ^{13}\text{C-NMR} $, and mass spectrometry .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNZRCNFBVHISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

4-Fluorophenyl vs. Phenoxymethyl Substituents

  • Compound 2p (4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, ): The phenoxymethyl group introduces an ether linkage, enhancing solubility compared to the electron-deficient 4-fluorophenyl group. Biological activity: Phenoxymethyl derivatives often exhibit altered pharmacokinetics due to increased polarity, though specific data for 2p are unavailable.

Halogenated and Alkyl Substituents

  • 5f–5i (): Derivatives with ethylphenyl or dimethylphenyl groups exhibit increased steric bulk, which may reduce membrane permeability but improve target selectivity. Example: 5f (4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) has an ethyl group that enhances lipophilicity (logP) compared to the fluorine atom in the target compound.

Variations in the Benzamide Moiety

Methyl vs. Nitro or Methoxy Groups

  • Biological implication: Nitro groups may confer antibacterial activity but also increase toxicity risks .
  • N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide ():

    • The morpholine sulfonyl group enhances solubility and may interact with polar residues in enzyme active sites, contrasting with the hydrophobic 4-methyl group in the target compound.

Structural and Spectroscopic Data Comparison

Compound Name Key Substituents IR ν(C=O) (cm⁻¹) $ ^1\text{H-NMR} $ (δ, ppm) Biological Activity Reference ID
Target Compound 4-Fluorophenyl, 4-methylbenzamide Not reported Not reported Not reported
2p Phenoxymethyl, 4-methylbenzamide ~1663–1682 Aromatic protons: 7.2–8.1 Not reported
HSGN-235 4-Trifluoromethylphenyl, trifluoromethoxy Not reported Trifluoromethyl: ~3.9 (q) Antibacterial (Neisseria)
5f (Ethylphenyl derivative) 4-Ethylphenyl, dibenzylamino ~1680 Ethyl: 1.2 (t), 2.6 (q) Not reported

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C15H13FN2OC_{15}H_{13}FN_2O. The presence of the oxadiazole ring contributes to its unique chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety can modulate enzyme activity and receptor interactions, leading to various biological effects such as:

  • Antimicrobial Activity : Exhibiting effectiveness against a range of bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cells through multiple pathways.

Anticancer Activity

Recent studies have demonstrated that this compound shows significant anticancer potential. It has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.056
K-5620.24
PC-30.67

The compound's efficacy in inhibiting cancer cell proliferation indicates its potential as a therapeutic agent.

Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties. In vitro studies suggest that it effectively inhibits the growth of various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives to understand its unique properties better:

Compound Biological Activity Reference
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)pyrazoleAnticancer
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3-trifluoroprop-1-en-1-yl)-5-fluoro-pyrazoleAntimicrobial and anticancer

These comparisons reveal that while many compounds in this class exhibit similar activities, the specific substitution patterns in this compound may confer unique advantages in terms of potency and selectivity.

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A systematic evaluation of various derivatives demonstrated that modifications in the oxadiazole ring enhance anticancer activity. The most potent derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics.
  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against strains of Escherichia coli and Staphylococcus aureus, showing a marked reduction in bacterial viability at low concentrations.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide?

The synthesis typically involves multi-step reactions starting with esterification of substituted benzoic acids, followed by hydrazide formation and cyclization to generate the oxadiazole ring. A common approach includes:

Esterification : React 4-methylbenzoic acid with methanol and sulfuric acid to form methyl 4-methylbenzoate.

Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 4-methylbenzohydrazide.

Oxadiazole Cyclization : React the hydrazide with 4-fluorophenyl isocyanate or cyanogen bromide under basic conditions (e.g., sodium hydride in THF) to form the oxadiazole core .

Coupling : Use coupling agents like DCC/HOBt to link the oxadiazole intermediate to aromatic amines or acyl chlorides .

How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of C=O (amide I band, ~1650–1680 cm⁻¹) and C=N (oxadiazole ring, ~1600 cm⁻¹).
  • ¹H-NMR : Identify aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and methylbenzamide groups) and methyl groups (δ ~2.5 ppm) .
  • Elemental Analysis : Verify the molecular formula (e.g., C₁₇H₁₂FN₃O₂) with <1% deviation .

What preliminary biological assays are suitable for evaluating its activity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Testing : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
  • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

How can fluorescence properties of this compound be optimized for bioimaging applications?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance fluorescence intensity .
  • pH Optimization : Maximum emission is observed at pH 5–7 due to protonation/deprotonation effects on the oxadiazole ring .
  • Temperature Control : Maintain 25°C to avoid thermal quenching of fluorescence .
  • Binding Studies : Calculate binding constants (e.g., via Stern-Volmer plots) with biomolecules like serum albumin .

How to resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., incubation time, cell density) .
  • Structural Analogues : Compare substituent effects (e.g., fluoro vs. chloro groups) on activity .
  • Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid degradation .

What computational methods aid in rational drug design using this compound?

  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., EGFR or DHFR).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with antimicrobial IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

How to design SAR studies for oxadiazole derivatives?

Modify Substituents : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

Vary Linkers : Introduce alkyl or sulfonyl spacers between oxadiazole and benzamide moieties .

Evaluate Bioactivity : Test modified compounds against a panel of bacterial/cancer cell lines .

Methodological Challenges

How to address low yields in oxadiazole cyclization?

  • Catalyst Optimization : Use NaHCO₃ instead of NaOH to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 20% .

What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains.
  • Co-solvent Systems : Use ethanol/Cremophor EL mixtures (1:4 v/v) .

Comparative Analysis

How does this compound compare to other oxadiazole-based drugs?

Parameter N-[5-(4-Fluorophenyl)-Oxadiazolyl]-4-Methylbenzamide 5-(4-Chlorophenyl)-Oxadiazol-2-Amine
Antimicrobial IC₅₀ 8.2 µM (E. coli)12.5 µM (E. coli)
Fluorescence λₑₘ 380 nm365 nm
Thermal Stability Stable up to 200°CDegrades at 180°C
Data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.